![molecular formula C24H36N4O7S B1227981 5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid [2-[[(3-methylbutylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227981.png)
5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid [2-[[(3-methylbutylamino)-oxomethyl]amino]-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid [2-[[(3-methylbutylamino)-oxomethyl]amino]-2-oxoethyl] ester is a member of piperidines.
Scientific Research Applications
Electrochemical Fluorination of N-containing Carboxylic Acids : This study explored the electrochemical fluorination of methyl esters of carboxylic acids, including those with morpholino, piperidino, and other amino substituents. It focused on understanding the structure/yield relationship, particularly in terms of the type of acid and amino group involved (Abe, Fukaya, Hayashi, Hayakawa, Nishida, & Baba, 1994).
Na+/H+ Antiporter Inhibitors : This research aimed to develop potent and selective benzoylguanidines as Na+/H+ exchanger inhibitors, potentially useful in treating acute myocardial infarction. The study highlighted the importance of substitution ortho to the acylguanidine for compound potency, utilizing benzoic acid derivatives in the synthesis process (Baumgarth, Beier, & Gericke, 1997).
Transdermal Permeation Enhancers : A series of alkyl esters and amides of hexanoic acids with tertiary amino groups, including piperidinyl and morpholinyl, were synthesized and tested for their efficacy as transdermal permeation enhancers (Farsa, Doležal, & Hrabálek, 2010).
Hydrogen Bonding in Proton-Transfer Compounds : This study investigated the crystal structures and hydrogen-bonding patterns of proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine and morpholine (Smith, Wermuth, & Sagatys, 2011).
Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives : This research involved the synthesis of novel 1,2,4-triazole derivatives, including those with morpholine and piperazine components, and their evaluation for antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Piperidines and Quinolizidines : This study explored the synthesis of piperidines and quinolizidines from acetylenic sulfones and beta and gamma-chloroamines, highlighting a method for constructing these structures, potentially applicable in pharmacological contexts (Back & Nakajima, 2000).
properties
Product Name |
5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid [2-[[(3-methylbutylamino)-oxomethyl]amino]-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C24H36N4O7S |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[2-(3-methylbutylcarbamoylamino)-2-oxoethyl] 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C24H36N4O7S/c1-18(2)8-9-25-24(31)26-22(29)17-35-23(30)20-16-19(36(32,33)28-12-14-34-15-13-28)6-7-21(20)27-10-4-3-5-11-27/h6-7,16,18H,3-5,8-15,17H2,1-2H3,(H2,25,26,29,31) |
InChI Key |
XJJZJGLIVVMNRP-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)NC(=O)COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N3CCCCC3 |
Canonical SMILES |
CC(C)CCNC(=O)NC(=O)COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1227899.png)
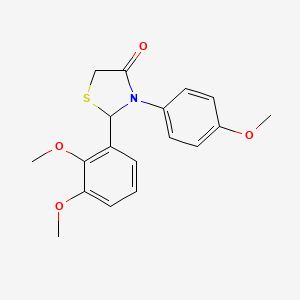
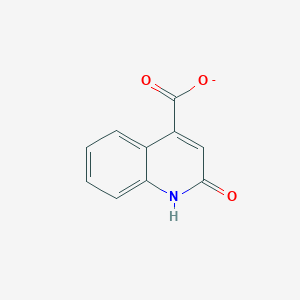
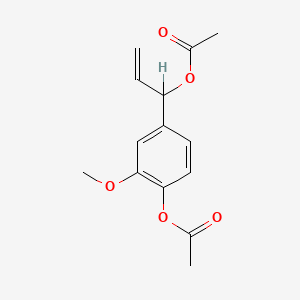
![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B1227904.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-3,5-dinitrobenzamide](/img/structure/B1227905.png)
![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[[oxo-[(phenylmethyl)amino]methyl]amino]ethyl] ester](/img/structure/B1227909.png)
![5-(2-furanylmethyl)-4-(3-methoxyphenyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1227911.png)
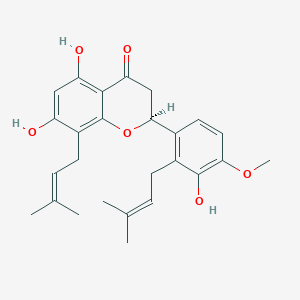
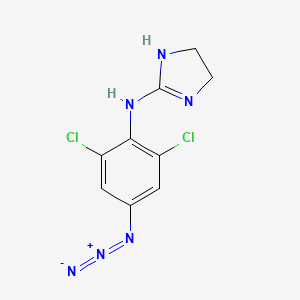
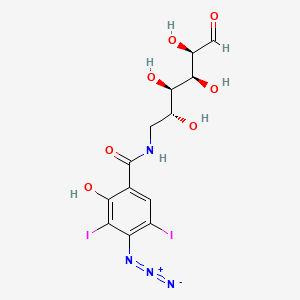
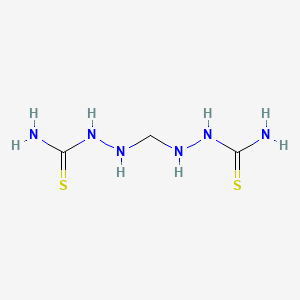
![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)
